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molecular formula C7H8N2O5S B3282194 2-Methoxy-4-nitrobenzenesulfonamide CAS No. 746630-16-0

2-Methoxy-4-nitrobenzenesulfonamide

Cat. No. B3282194
M. Wt: 232.22 g/mol
InChI Key: IDPBJHBJQTTZKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312225B2

Procedure details

8.1 g (28.1 mmol) of N-tert-butyl-2-methoxy-4-nitro-benzenesulfonamide is mixed with 350 ml of trifluoroacetic acid and stirred for 20 hours at room temperature. The trifluoroacetic acid is drawn off, and the remaining residue is then digested with ethyl acetate. 5.0 g (21.6 mmol, corresponding to 77% of theory) of the product is obtained. The ethyl acetate phase is concentrated by evaporation, and the residue that is obtained is purified by chromatography (DCM/EtOH 95:5, Flashmaster II). Another 0.84 g (3.6 mmol, corresponding to 13% of theory) of the product is obtained.
Name
N-tert-butyl-2-methoxy-4-nitro-benzenesulfonamide
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:5][S:6]([C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=1[O:18][CH3:19])(=[O:8])=[O:7])(C)(C)C.FC(F)(F)C(O)=O>C(OCC)(=O)C>[CH3:19][O:18][C:10]1[CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[CH:13]=[CH:14][C:9]=1[S:6]([NH2:5])(=[O:8])=[O:7]

Inputs

Step One
Name
N-tert-butyl-2-methoxy-4-nitro-benzenesulfonamide
Quantity
8.1 g
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
350 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
5.0 g (21.6 mmol, corresponding to 77% of theory) of the product is obtained
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate phase is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue that is obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography (DCM/EtOH 95:5, Flashmaster II)
CUSTOM
Type
CUSTOM
Details
Another 0.84 g (3.6 mmol, corresponding to 13% of theory) of the product is obtained

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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